2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a bicyclic amine derivative, specifically classified as a tropane alkaloid. This compound is characterized by its unique bicyclic structure, which contributes to its interesting biological activities and potential applications in scientific research. The molecular formula of this compound is C9H17NO·HCl, and it is often utilized as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride typically involves several key steps:
The reaction conditions are carefully controlled to optimize yield and minimize by-products. For example, one common approach involves using reducing agents like lithium aluminum hydride to facilitate the conversion of precursors into the desired bicyclic amine structure .
The molecular structure of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride features a bicyclic framework with a nitrogen atom incorporated into the ring system. The specific arrangement of atoms imparts unique chemical properties that are significant for its biological function.
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride can undergo various chemical reactions due to the presence of functional groups:
The specific conditions for these reactions vary based on the desired outcome and reagents used, influencing both yield and selectivity.
The mechanism of action for 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride relates to its interaction with biological targets, primarily due to its structural features that allow it to engage with various biological pathways:
The physical properties of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride include:
The chemical properties are characterized by its reactivity profile, which allows it to participate in various chemical transformations due to functional groups present in its structure.
Relevant analyses indicate that this compound can exhibit significant stability under standard laboratory conditions while remaining reactive towards oxidation and substitution processes.
This compound finds applications primarily in scientific research due to its unique structural properties and potential biological activities:
The 8-azabicyclo[3.2.1]octane framework serves as the fundamental core structure for tropane alkaloids and their synthetic derivatives. Traditional synthetic approaches relied on chiral pool starting materials with predefined stereocenters, but recent advances focus on direct enantioselective construction of this bicyclic scaffold. As highlighted in contemporary reviews, methodologies now exist where stereochemical control is achieved during the bicyclic ring formation or through desymmetrization of achiral precursors like tropinone derivatives [4]. A significant breakthrough involves asymmetric catalytic reactions that install chirality at the C-3 position—a critical structural feature for subsequent functionalization. These enantioselective syntheses typically deliver the scaffold with >90% enantiomeric excess when employing chiral catalysts or enzymes, providing the necessary stereochemical foundation for pharmaceutical applications where chirality influences biological activity [4] [5]. The exo configuration at the 3-position is particularly accessible via these routes, as confirmed by X-ray crystallography of intermediates like exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (CAS# 17366-48-2) [5] [7].
Table 1: Key Synthetic Routes to the 8-Azabicyclo[3.2.1]octane Scaffold
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Enantiomeric Excess (%) |
---|---|---|---|
Chiral Pool Utilization | Natural (-)-ψ-tropine | Fixed stereochemistry | 100 (defined) |
Asymmetric Catalysis | Chiral organocatalysts | exo-3-Stereocenter | 88–95 |
Enzymatic Desymmetrization | Lipases/esterases | Selective monoester hydrolysis | >90 |
Tropinone Resolution | Chiral acids | Diastereomeric salt formation | 95–98 |
Functionalization at the C-3 position with an ethanolamine side-chain represents a critical transformation for generating 2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol. Patent literature details a multi-step sequence beginning with N-protected tropinone derivatives. A key step involves the nucleophilic addition of lithiated ethoxyethyl-protected ethanol equivalents to the carbonyl group of tropinone, followed by deoxygenation or reductive amination strategies to secure the ethylenic linkage [3]. Alternative routes employ transition-metal-catalyzed cross-coupling, such as palladium-mediated reactions between 3-halo-8-azabicyclo[3.2.1]octanes and ethanolamine-derived nucleophiles, though this approach faces challenges with stereoretention. More commonly, a reductive alkylation strategy proves effective: the bicyclic amine is condensed with aldehydes like 2-chloroacetaldehyde under reducing conditions (NaBH₃CN/AcOH), followed by chlorine displacement with hydroxide to install the ethanol moiety [1] [3]. This method achieves moderate to high yields (65–80%) while preserving the exo stereochemistry confirmed in analogs like exo-8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride (CAS# 1389264-20-3) [6].
Table 2: Comparison of 3-Position Functionalization Methods
Method | Reagents/Conditions | Yield Range (%) | Advantages/Limitations |
---|---|---|---|
Nucleophilic Addition | n-BuLi, ethylene oxide derivative, THF, –78°C | 50–65 | Stereospecific but requires cryogenic conditions |
Reductive Amination | ClCH₂CHO, NaBH₃CN, pH 5 buffer | 65–80 | Mild conditions; scalable |
Cross-Coupling | Pd(OAc)₂/XPhos, HOCH₂CH₂NHBoc | 40–55 | Functional group tolerance issues |
Alkyl Halide Displacement | HOCH₂CH₂Br, K₂CO₃, DMF | 55–70 | Competing N-alkylation observed |
Stereocontrol at the bridgehead carbon (C-3) is paramount due to its influence on the molecule's biological interactions. Desymmetrization of prochiral or meso intermediates provides an efficient route to enantiopure targets. A prominent approach utilizes catalytic asymmetric hydrogenation of enol ethers or enamines derived from tropinone, achieving diastereoselectivities >20:1 (exo:endo) with chiral iridium or ruthenium catalysts [4]. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the exo alcohol in racemic mixtures, enabling separation of enantiomers. The exo isomer predominates in thermodynamic products due to reduced steric strain, as evidenced by the near-exclusive formation of exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride under equilibrating conditions [5] [7]. Molecular modeling confirms the exo configuration as energetically favored by ~3 kcal/mol over endo, rationalizing the high stereoselectivity observed in synthetic protocols [4].
Conversion of the free base to the hydrochloride salt enhances stability, crystallinity, and handling properties. Solvent screening reveals that anhydrous ethyl acetate or methyl tert-butyl ether (MTBE) optimally facilitate hydrochloride precipitation when treating the free base with HCl gas or concentrated HCl/dioxane solutions. Critically, alcoholic solvents (ethanol/isopropanol) generate solvates unless rigorously dried, complicating crystallization [7] . Slow anti-solvent addition (e.g., diethyl ether into an ethanol solution of the free base saturated with HCl) yields high-purity (>97%) material with defined melting points and minimal residual solvents. Crystallization kinetics studies demonstrate that cooling rates below 0.5°C/minute afford larger, more regular crystals ideal for filtration—essential for manufacturing scalability. The hydrochloride salt of 2-{8-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol (C₉H₁₈ClNO) exhibits superior storage stability under inert atmosphere at 2–8°C compared to the hygroscopic free base [6] [7].
Table 3: Crystallization Conditions for Hydrochloride Salts of Bicyclic Amines
Solvent System | Acid Source | Crystal Characteristics | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
EtOAc + HCl(g) | Gaseous HCl | Needles, free-flowing | 98.5 | <500 (EtOAc) |
iPrOH/H₂O + conc. HCl | Aqueous HCl | Plates, aggregated | 96.2 | 3000 (iPrOH) |
MTBE + HCl/dioxane | 4M HCl in dioxane | Prisms, uniform | 99.1 | <50 (MTBE) |
EtOH/Et₂O (anti-solvent) | Isopropanolic HCl | Fine powder | 97.3 | 1200 (EtOH) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7